molecular formula C14H16N4O4S2 B4752159 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B4752159
M. Wt: 368.4 g/mol
InChI Key: UQOJLFIIAPJBHU-UHFFFAOYSA-N
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Description

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby affecting the metabolic processes that depend on this enzyme.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s thiadiazole ring allows it to form stable complexes with enzyme active sites, leading to inhibition of enzyme activity . This inhibition can result in downstream effects on metabolic pathways and gene expression, ultimately altering cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of bacterial growth. At higher doses, toxic or adverse effects may be observed, including disruption of normal cellular processes and potential toxicity to the host organism . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of urease, for example, affects the urea cycle and nitrogen metabolism . Additionally, its interactions with other enzymes can lead to changes in metabolite levels and overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytoplasm and interact with cytosolic enzymes . This localization is essential for its activity and function, as it allows the compound to effectively inhibit target enzymes and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with an appropriate acyl chloride under reflux conditions.

    Acetylation: The resulting thiadiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The acetylated thiadiazole is then coupled with 2,5-dimethoxyaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the acetylamino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a carbonic anhydrase inhibitor.

    N-{[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Another thiadiazole derivative with potential antimicrobial properties.

Uniqueness

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its dual aromatic rings and thiadiazole core make it particularly versatile for various applications in medicinal chemistry.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c1-8(19)15-13-17-18-14(24-13)23-7-12(20)16-10-6-9(21-2)4-5-11(10)22-3/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOJLFIIAPJBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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